3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
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Description
3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
BenchChem offers high-quality 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylamino)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : The compound has been identified as a potent, selective, and orally available inhibitor of ATM kinase. Known as AZD0156 , it enhances the efficacy of DNA double-strand break-inducing agents in mouse xenograft models .
- Application : Some derivatives of this compound have been evaluated for their antileishmanial efficacy against VL . Further research is needed to explore their potential as antiparasitic agents.
- Application : A novel protocol allows the synthesis of quinolizines from chromone-3-carboxaldehydes and ethyl 2-(pyridine-2-yl)acetate derivatives, utilizing an unprecedented cascade reaction in water. The resulting functionalized quinolizines bear a chromone skeleton .
ATM Kinase Inhibition
Antileishmanial Activity
Quinolizine Synthesis
properties
IUPAC Name |
3-(dimethylamino)-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-27(2)19-7-5-6-18(16-19)23(29)25-14-15-28-21-9-4-3-8-20(21)22(26-28)17-10-12-24-13-11-17/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERJLLRLRNMPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.